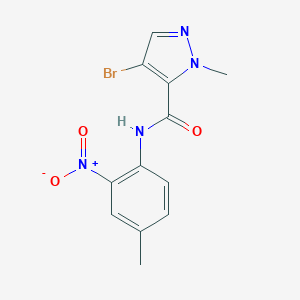
4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The nitrophenyl group can be introduced through nitration of an aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative with an amine or ammonia.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Oxidation reactions: The methyl groups can be oxidized to carboxylic acids or other functional groups using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methyl groups would yield carboxylic acid derivatives.
Applications De Recherche Scientifique
4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological activity. If it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and either activate or block its signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1-methyl-N-phenyl-1H-pyrazole-5-carboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-chloro-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide: Contains a chlorine atom instead of bromine, which may influence its chemical properties.
1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide:
Uniqueness
The presence of both the bromine atom and the nitrophenyl group in 4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE may confer unique chemical properties, such as increased reactivity in substitution reactions or enhanced biological activity.
Propriétés
Formule moléculaire |
C12H11BrN4O3 |
|---|---|
Poids moléculaire |
339.14 g/mol |
Nom IUPAC |
4-bromo-2-methyl-N-(4-methyl-2-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O3/c1-7-3-4-9(10(5-7)17(19)20)15-12(18)11-8(13)6-14-16(11)2/h3-6H,1-2H3,(H,15,18) |
Clé InChI |
DRARFXBBCFCVPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=NN2C)Br)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=NN2C)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















